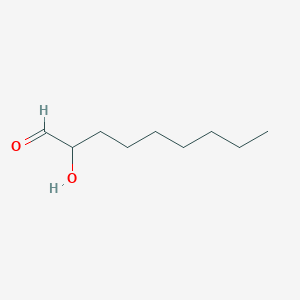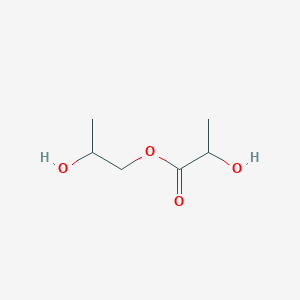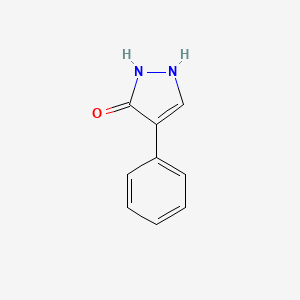
4-phenyl-1H-pyrazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1H-pyrazol-3-ol is a type of organic compound that is useful in chemical synthesis studies . It has a molecular formula of C9H8N2 and is a part of the pyrazole family, which are nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as this compound, often involves a variety of methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride . More complex structures can be formed from these base structures .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopy techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Pyrazole-based chalcones can be constructed from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring, employing a base-catalysed Claisen–Schmidt condensation reaction . These chalcones can then be further reacted with N-hydroxy-4-toluenesulfonamide to form 3,5-disubstituted 1,2-oxazoles .Physical And Chemical Properties Analysis
Pyrazoles, including this compound, can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are generally soluble in water and other polar solvents .Mécanisme D'action
Safety and Hazards
Orientations Futures
The pyrazole ring is a key structural motif in many drugs currently on the market . Therefore, the future directions for 4-phenyl-1H-pyrazol-3-ol and similar compounds could involve further exploration of their potential applications in pharmaceutical research . For example, they could be used as intermediates for the synthesis of more complex structures with various relevant examples .
Propriétés
Numéro CAS |
145092-18-8 |
|---|---|
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
4-phenyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H8N2O/c12-9-8(6-10-11-9)7-4-2-1-3-5-7/h1-6H,(H2,10,11,12) |
Clé InChI |
UMXPWADOHPVTDD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CNNC2=O |
SMILES canonique |
C1=CC=C(C=C1)C2=CNNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


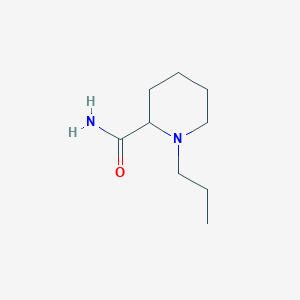
![3-[(4-Bromophenyl)sulfonyl]propanenitrile](/img/structure/B3187187.png)

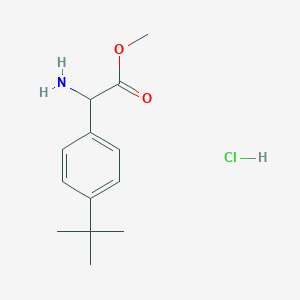
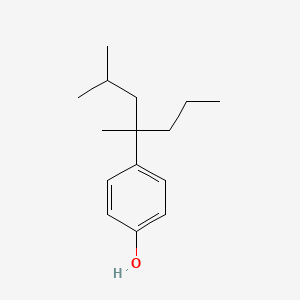
![Methyl 6-methoxy-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B3187216.png)



